VE607's Broad-Spectrum Antiviral Activity Across SARS-CoV-2 Variants
VE607 demonstrates potent and consistent inhibition across a broad panel of SARS-CoV-2 variants, a key differentiator from many first-generation entry inhibitors. It inhibits pseudoviral particles bearing Spikes from major Variants of Concern (VOCs) including D614G, Alpha, Beta, Gamma, Delta, and Omicron (BA.1, BA.2) with low micromolar IC50 values [1]. While the original SARS-CoV pseudovirus entry EC50 was 3 μM and plaque formation IC50 was 1.6 μM [2], VE607 maintained comparable or better potency against most SARS-CoV-2 variants, such as an IC50 of 1.8 μM against D614G and 3.0 μM against Omicron BA.1 pseudoviruses [1].
| Evidence Dimension | Pseudovirus Entry Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.8 μM (D614G); 2.6 μM (Alpha); 3.4 μM (Beta); 2.2 μM (Gamma); 2.4 μM (Delta); 3.0 μM (Omicron BA.1); 2.5 μM (Omicron BA.2) |
| Comparator Or Baseline | Original SARS-CoV-1: EC50 3 μM (pseudovirus entry); IC50 1.6 μM (plaque formation) [2] |
| Quantified Difference | Broadly active against SARS-CoV-2 VOCs at concentrations comparable to or lower than the original SARS-CoV-1 activity. Variant-specific differences range from a 1.1-fold to 2.1-fold change in IC50 relative to D614G. |
| Conditions | 293T-ACE2 cells infected with HIV-1-based pseudoviruses bearing SARS-CoV-2 Spike variants; 48h infection. |
Why This Matters
This data demonstrates VE607's utility as a reference pan-variant inhibitor, in contrast to many antibody therapies and small molecules that lose potency against Omicron sub-lineages.
- [1] Ding S, Gong SY, Grover J, et al. VE607 stabilizes SARS-CoV-2 Spike in the 'RBD-up' conformation and inhibits viral entry. iScience. 2022;25(7):104528. Figure 4. View Source
- [2] Kao RY, Tsui WH, Lee TS, et al. Identification of Novel Small-Molecule Inhibitors of Severe Acute Respiratory Syndrome-Associated Coronavirus by Chemical Genetics. Chem Biol. 2004;11(9):1293-1299. View Source
